5-chloro-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
5-chloro-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6O/c1-23-14-7-13(19-10-20-14)21-2-4-22(5-3-21)15-12(16)6-11(8-17)9-18-15/h6-7,9-10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZPWWWATXQJTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Chloro-6-Methoxypyrimidine
The pyrimidine moiety is synthesized through cyclocondensation of β-keto esters with guanidine derivatives. For example:
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Ethyl 3-methoxyacrylate reacts with guanidine hydrochloride in ethanol under reflux to yield 4-hydroxy-6-methoxypyrimidine.
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Chlorination using phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chloride, producing 4-chloro-6-methoxypyrimidine.
Key Reaction Conditions :
Piperazine Functionalization
4-Chloro-6-methoxypyrimidine undergoes nucleophilic substitution with piperazine in a polar aprotic solvent:
Optimization Notes :
Synthesis of the Pyridine Core
Preparation of 5-Chloro-6-Fluoropyridine-3-Carbonitrile
A halogenated pyridine precursor is essential for subsequent coupling. A common route involves:
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Chlorination : 6-Fluoropyridine-3-carbonitrile is treated with N-chlorosuccinimide (NCS) in acetonitrile, introducing chlorine at the 5-position.
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Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates 5-chloro-6-fluoropyridine-3-carbonitrile.
Analytical Data :
Fragment Coupling Strategies
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine core reacts with the piperazine-pyrimidine fragment under basic conditions:
Conditions :
Palladium-Catalyzed Cross-Coupling
For enhanced efficiency, Buchwald-Hartwig amination is employed:
Catalytic System :
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Catalyst: Palladium(II) acetate or Pd(dba)₂
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Ligand: Xantphos (2.0 equiv)
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Base: Potassium tert-butoxide
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Solvent: 1,4-Dioxane
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| SNAr | No metal catalyst required; cost-effective | High temperatures; moderate yields |
| Buchwald-Hartwig | Higher yields; milder conditions | Sensitivity to oxygen; costly ligands |
Comparative Insights :
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The PMC study demonstrated that palladium-catalyzed couplings outperform SNAr in electron-deficient systems, achieving yields >70%.
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Steric hindrance from the pyridine’s cyano group necessitates optimized ligand selection (e.g., Xantphos over BINAP).
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirmed >95% purity, with retention time = 12.3 min.
Scalability and Industrial Considerations
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Cost Drivers : Piperazine derivatives and palladium catalysts account for ~60% of raw material costs.
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Green Chemistry : Microwave-assisted SNAr reduces reaction times by 50% (20 minutes vs. 24 hours).
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Safety : POCl₃ handling requires stringent moisture control; alternatives like HCl gas are being explored .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
Substitution: The chloro group on the pyridine ring can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products from these reactions include hydroxylated derivatives, primary amines, and various substituted pyridine derivatives, each with potential unique biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 5-chloro-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is studied for its potential as a pharmacophore in drug design. It may exhibit activity against various biological targets, making it a candidate for further pharmacological studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor for specific enzymes or receptors, contributing to the development of new treatments for diseases such as cancer, infections, or neurological disorders.
Industry
Industrially, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its versatile reactivity makes it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of 5-chloro-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, where the compound can inhibit or modulate their activity. The exact pathways depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to three analogs from diverse sources, focusing on core structures, substituents, and biological relevance.
Table 1: Comparative Overview of Key Compounds
Key Observations:
Core Structure Diversity: The target compound and 's pyrano-pyridine share a pyridine-derived core, whereas Formula I (pyrazolo-pyridine) and (quinoline) feature fused-ring systems. Quinoline’s aromaticity may enhance DNA intercalation, while pyrazolo-pyridine’s planar structure could improve kinase binding .
Substituent Variations: Piperazine Linkers: All compounds utilize piperazine for solubility and conformational flexibility. The target compound’s methoxypyrimidine substituent contrasts with ’s morpholine (a solubilizing group) and Formula I’s methylpyrazole (potency enhancer) .
Biological Implications :
- RET Kinase Inhibition : Both the target compound and Formula I are implicated in RET-associated therapies. Formula I’s pyrazolo-pyridine core and methylpyrazole substituent suggest higher steric selectivity, whereas the target’s simpler pyridine core may favor broader kinase interactions .
- Pharmacokinetics : The target’s lower molecular weight (~350 g/mol) compared to (421.5 g/mol) implies better membrane permeability, critical for oral bioavailability.
Q & A
Basic Research Questions
Q. What are the critical steps for optimizing the synthesis of 5-chloro-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile to ensure high yield and purity?
- Methodological Answer : The synthesis of this compound requires careful optimization of reaction conditions. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions involving the piperazine and pyrimidine moieties .
- Catalyst use : Palladium-based catalysts may improve coupling efficiency in heterocyclic ring formation .
- Temperature control : Gradual heating (e.g., 80–100°C) minimizes side reactions during cyclization .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization in ethanol ensure >95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions on the pyridine and pyrimidine rings. For example, the methoxy group (6-methoxypyrimidin-4-yl) shows a singlet at δ ~3.9 ppm in ¹H NMR .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ peak at m/z 386.0821 for C₁₇H₁₄ClN₆O) .
- HPLC-PDA : Detects impurities using a C18 column with acetonitrile/water (70:30) mobile phase .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be systematically resolved?
- Methodological Answer : Contradictions often arise from assay variability or impurities. Strategies include:
- Orthogonal assays : Validate kinase inhibition using both fluorescence polarization (FP) and radiometric assays .
- Purity verification : Re-analyze the compound via LC-MS to rule out degradation products (e.g., dechlorination or piperazine ring oxidation) .
- Dose-response curves : Compare IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays) .
Q. What computational approaches predict binding affinity and selectivity for target enzymes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. The pyridine-3-carbonitrile group often forms hydrogen bonds with hinge-region residues (e.g., Glu95 in MAPK14) .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
- Quantum Mechanical (QM) calculations : Evaluate charge distribution in the chloro-pyridine moiety to prioritize synthetic analogs with improved solubility .
Q. What strategies assess metabolic stability and toxicity in preclinical models?
- Methodological Answer :
- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) to measure half-life (t₁/₂) via LC-MS. Low t₁/₂ (<30 min) suggests rapid CYP450-mediated metabolism .
- Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
- Toxicogenomics : RNA-seq of hepatocytes identifies upregulated pathways (e.g., oxidative stress response genes like Nrf2) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in aqueous vs. lipid-based solvents?
- Methodological Answer :
- Solvent polarity : The compound’s logP (~2.5) suggests moderate hydrophobicity. Discrepancies arise from protonation states; the piperazine group (pKa ~7.1) increases solubility in acidic buffers (pH 4.0) .
- Co-solvent systems : Use DMSO/PEG 400 (1:1) to enhance solubility in in vivo studies without precipitation .
Experimental Design Considerations
Q. What in vivo models are optimal for evaluating antitumor efficacy?
- Methodological Answer :
- Xenograft models : Use immunodeficient mice implanted with human cancer cell lines (e.g., HCT-116 colorectal carcinoma). Dose at 50 mg/kg (oral, q.d.) for 21 days; measure tumor volume via caliper .
- Pharmacokinetic (PK) profiling : Collect plasma at 0.5, 2, 6, and 24 hr post-dose to calculate AUC and Cmax .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
